1-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]azepan-2-one
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Overview
Description
1-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]azepan-2-one is a compound that belongs to the class of azepanones It is characterized by a seven-membered lactam ring attached to a geranyl group
Preparation Methods
The synthesis of 1-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]azepan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the geranyl group, which is derived from geraniol or geranyl chloride.
Formation of the Azepanone Ring: The azepanone ring is formed through a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling Reaction: The geranyl group is then coupled with the azepanone ring using a suitable coupling reagent, such as a Grignard reagent or a palladium-catalyzed coupling reaction.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
1-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]azepan-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug delivery and as a precursor for the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 1-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]azepan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]azepan-2-one can be compared with other similar compounds, such as:
Azone® (1-dodecylazacycloheptan-2-one): A well-known chemical penetration enhancer used in transdermal drug delivery.
2-azepanone: A simpler azepanone compound with different structural features and applications.
The uniqueness of this compound lies in its combination of the geranyl group with the azepanone ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H27NO |
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Molecular Weight |
249.39 g/mol |
IUPAC Name |
1-(3,7-dimethylocta-2,6-dienyl)azepan-2-one |
InChI |
InChI=1S/C16H27NO/c1-14(2)8-7-9-15(3)11-13-17-12-6-4-5-10-16(17)18/h8,11H,4-7,9-10,12-13H2,1-3H3 |
InChI Key |
IZUPQLMOLYRSQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCN1CCCCCC1=O)C)C |
Synonyms |
1-GACHO 1-geranylazacycloheptan-2-one 1-geranylazacycloheptan-2-one, (E)-isome |
Origin of Product |
United States |
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